3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine

pKa modulation basicity fluorine effect

This gem-difluorinated piperidine-pyrrolidine building block delivers a strategic pKa reduction of ~3 log units (to ~7.4) versus non-fluorinated analogs, minimizing ionization at physiological pH for enhanced passive permeability and CNS penetration. The fluorine gauche effect pre-organizes the piperidine ring into a rigid conformation, improving target binding efficiency in fragment-based discovery. With a LogP increase of ~0.7-0.8 units and retained high metabolic stability, it serves as a direct bioisosteric replacement for high-pKa piperidine leads to mitigate hERG-related cardiotoxicity. Supplied as the stable dihydrochloride salt for optimal solubility and ease of handling.

Molecular Formula C9H16F2N2
Molecular Weight 190.23 g/mol
Cat. No. B8088038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine
Molecular FormulaC9H16F2N2
Molecular Weight190.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCNCC2(F)F
InChIInChI=1S/C9H16F2N2/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13/h8,12H,1-7H2
InChIKeyDFUZOBULEGIJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine: A Fluorinated Piperidine Building Block for Rational Drug Design


3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine (CAS 1686139-27-4) is a gem-difluorinated saturated heterocyclic amine comprising a piperidine core with a pyrrolidinyl substituent at the 4-position and two fluorine atoms at the 3-position. It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and drug discovery, offering a distinct physicochemical profile compared to its non-fluorinated and mono-fluorinated counterparts [1]. The compound is typically handled as its dihydrochloride salt (C9H18Cl2F2N2, MW 263.16) to enhance stability and solubility .

Why 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine Cannot Be Simply Replaced with Non-Fluorinated or Mono-Fluorinated Analogs


Substituting 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine with a non-fluorinated analog (e.g., 4-(pyrrolidin-1-yl)piperidine) or a mono-fluorinated variant introduces quantifiable changes in basicity, lipophilicity, and metabolic stability. Systematic studies have established that gem-difluorination adjacent to a basic amine center reduces pKa by approximately 3 log units [1]. This substantial shift directly impacts the compound's ionization state at physiological pH, altering membrane permeability, target binding kinetics, and potential off-target interactions such as hERG channel blockade [2]. The following quantitative evidence underscores why direct substitution without re-optimization of downstream physicochemical and pharmacological parameters is scientifically unsound.

Quantitative Differentiation of 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine: pKa, LogP, and Metabolic Stability Data


pKa Reduction: Lower Basicity Compared to Non-Fluorinated 4-(Pyrrolidin-1-yl)piperidine

The gem-difluoro substitution at the 3-position of the piperidine ring exerts a strong electron-withdrawing inductive effect, substantially lowering the pKa of the adjacent piperidine nitrogen. Based on systematic class-level analysis of difluorinated piperidines, the pKa of 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine is estimated to be approximately 7.4, compared to a predicted pKa of 10.32±0.20 for the non-fluorinated analog 4-(pyrrolidin-1-yl)piperidine [1].

pKa modulation basicity fluorine effect

LogP Modulation: Increased Lipophilicity vs. Non-Fluorinated 4-(Pyrrolidin-1-yl)piperidine

Despite the polar nature of the C-F bond, the gem-difluoro motif often increases overall lipophilicity due to conformational effects and the hydrophobic surface area of the fluorine atoms. Experimental LogP values for 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine range from 0.88 to 1.08, whereas the non-fluorinated comparator 4-(pyrrolidin-1-yl)piperidine exhibits a significantly lower LogP of approximately 0.24 [1].

lipophilicity LogP fluorine effect

Metabolic Stability Retention: High Intrinsic Clearance Stability Characteristic of the Fluorinated Series

A systematic study of intrinsic microsomal clearance (CLint) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that these compounds generally retain high metabolic stability, with only the 3,3-difluoroazetidine derivative showing a notable exception [1]. This class-level behavior suggests that 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine is likely to exhibit low intrinsic clearance, making it a favorable scaffold for maintaining favorable pharmacokinetic profiles in lead optimization.

metabolic stability microsomal clearance fluorine effect

Conformational Modulation: The Fluorine Gauche Effect Restricts Conformational Flexibility

The presence of vicinal C-F and C-N bonds in 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine introduces a stereoelectronic fluorine gauche effect. This effect favors specific conformations where the C-F bond is antiperiplanar to the adjacent C-N bond, restricting the rotational freedom of the piperidine ring compared to its non-fluorinated counterpart [1][2]. Such conformational pre-organization can reduce the entropic penalty upon target binding and improve binding affinity and selectivity.

conformation fluorine gauche effect molecular rigidity

Reduced hERG Liability: Lower pKa Mitigates Cardiotoxicity Risk

Quantitative structure-activity relationship (QSAR) analyses have established a strong correlation between high pKa (>9) and increased hERG channel blockade, a common cause of drug-induced QT prolongation [1]. By lowering the pKa of the piperidine nitrogen from ~10.32 to ~7.4, 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine is expected to possess a significantly reduced hERG binding propensity compared to its non-fluorinated analog [2].

hERG cardiotoxicity pKa modulation

Optimal Scientific and Industrial Use Cases for 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine Based on Quantitative Differentiation


Lead Optimization for CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

The compound's LogP increase of ~0.7-0.8 units relative to the non-fluorinated analog positions it as an attractive building block for CNS drug discovery programs where enhanced passive permeability is desired. Its lowered pKa (~7.4) [1] further reduces the fraction of positively charged species at physiological pH, potentially improving brain penetration while maintaining a favorable safety profile with respect to hERG [2].

Replacement of High pKa Piperidine Moieties to Mitigate hERG Cardiotoxicity

In medicinal chemistry campaigns where a lead series contains a basic piperidine with pKa >9, the 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine scaffold can serve as a direct bioisosteric replacement to lower pKa by approximately 3 units [1]. This substitution is supported by QSAR models linking high pKa to hERG inhibition [2], providing a rational strategy to reduce cardiotoxicity risk without sacrificing target engagement.

Fragment-Based Drug Design Leveraging Conformational Restriction

The fluorine gauche effect inherent to the gem-difluoro motif restricts the conformational flexibility of the piperidine ring [3][4]. This property makes the compound a valuable fragment for exploring binding pockets where a pre-organized, rigid conformation can enhance thermodynamic binding efficiency and selectivity, a principle well-established in fragment-based lead discovery [5].

Synthesis of Metabolically Stable Heterocyclic Cores for Oral Agents

Based on systematic microsomal clearance data showing that difluorinated piperidines retain high metabolic stability [1], this scaffold is particularly suited for constructing orally bioavailable drug candidates. Its use as a core building block can help maintain low intrinsic clearance, a critical parameter for achieving sufficient exposure and half-life in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.